2,3-Diiodo-8-(vinyloxy)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7I2NO |
|---|---|
Molecular Weight |
422.99 g/mol |
IUPAC Name |
8-ethenoxy-2,3-diiodoquinoline |
InChI |
InChI=1S/C11H7I2NO/c1-2-15-9-5-3-4-7-6-8(12)11(13)14-10(7)9/h2-6H,1H2 |
InChI Key |
IGLRFILKVVOYDM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC2=CC(=C(N=C21)I)I |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diiodo 8 Vinyloxy Quinoline
Strategies for Selective Quinoline (B57606) Ring Iodination
Achieving the desired 2,3-diiodo substitution pattern on the quinoline nucleus requires specific and controlled iodination methods.
The direct and selective introduction of iodine at the C-2 and C-3 positions of the quinoline ring is a significant synthetic challenge. While methods for the regioselective iodination of quinolines at the C-3 position have been developed, achieving diiodination at both C-2 and C-3 often requires a multi-step approach or the use of specific precursors. nih.govacs.orgfigshare.com
One developed method for regioselective iodination focuses on the C-3 position of quinolines under metal-free conditions, which can yield gram quantities of the desired product. nih.govacs.orgfigshare.com This reaction is believed to proceed through a radical intermediate. nih.govacs.orgfigshare.com Another radical-based direct C-H iodination protocol has been established for the C-3 selective iodination of both electron-rich and electron-poor quinolines. scispace.comrsc.org This method demonstrates scalability, as evidenced by the successful conversion of 1.3 g of 8-nitroquinoline (B147351) to 3-iodo-8-nitroquinoline. scispace.comrsc.org
While direct C-2 and C-3 diiodination in a single step is not commonly reported, a combination of strategies, such as the functionalization of a pre-iodinated quinoline, may be employed to achieve the desired substitution pattern.
The synthesis of polyhalogenated quinolines often relies on precursor-based halogenation techniques. Quinolines containing halogen atoms are valuable synthetic intermediates due to their potential for further functionalization through cross-coupling reactions. acs.org For instance, 5,7-diiodo-8-hydroxyquinoline can be synthesized by the iodination of 8-hydroxyquinoline (B1678124) using a mixture of potassium iodide and potassium iodate. chemicalbook.comchemicalbook.com The starting material, 8-hydroxyquinoline, can be prepared via the Skraup synthesis from 2-aminophenol (B121084) and glycerol. chemicalbook.comchemicalbook.com
Another approach involves the use of 1-butyl-3-methyl-pyridinium dichloroiodate for the iodination of 8-hydroxyquinoline, which results in the formation of 5,7-diiodo-8-hydroxyquinoline in high yield. chemicalbook.com These polyhalogenated quinolines can then serve as precursors for the introduction of other functionalities or for further halogenation at different positions. The development of metal-free, regioselective C-H halogenation of 8-substituted quinolines has also provided an economical route to halogenated quinoline derivatives with good functional group tolerance. rsc.org
Photochemical reactions offer a powerful tool for the synthesis of diiodoquinoline derivatives. One such method involves the photochemical cyclization of o-alkynylaryl isocyanides in the presence of iodine, which affords 2,4-diiodoquinolines in good yields. acs.orgorganic-chemistry.orgnih.govacs.org This reaction proceeds under mild conditions and is initiated by photoirradiation. acs.orgorganic-chemistry.orgacs.org The choice of solvent can significantly impact the reaction yield, with chloroform, methanol, acetone, and acetonitrile (B52724) providing moderate to good results. organic-chemistry.orgacs.org
The proposed mechanism for this photochemical diiodocyclization involves an aza-Bergman cyclization, which generates a 2,4-biradical species. acs.orgorganic-chemistry.org This biradical then abstracts iodine atoms to yield the final 2,4-diiodoquinoline (B1252436) product. acs.orgorganic-chemistry.org The resulting 2,4-diiodoquinolines are valuable intermediates that can be used in regioselective transition metal-catalyzed cross-coupling reactions to produce a variety of multifunctionalized quinoline derivatives. acs.orgorganic-chemistry.orgnih.govacs.org
| Starting Material | Reagents | Product | Yield | Reference |
| o-Alkynylaryl isocyanide | I₂, Photoirradiation | 2,4-Diiodoquinoline | Good | acs.orgorganic-chemistry.orgnih.govacs.org |
Methodologies for Vinyloxy Group Installation at C-8
Once the diiodinated quinoline core is obtained, the next crucial step is the introduction of the vinyloxy group at the C-8 position.
The direct vinylation of an 8-hydroxyquinoline derivative is a key transformation in the synthesis of the target compound. This typically involves the reaction of the hydroxyl group with a vinylating agent.
Direct Vinylation of 8-Hydroxyquinoline Derivatives
Vinyl Exchange Reactions
Vinyl exchange, or transvinylation, is a powerful method for the synthesis of vinyl ethers from alcohols. This process typically involves the reaction of an alcohol with a vinyl ester, such as vinyl acetate (B1210297), in the presence of a transition metal catalyst. For the synthesis of 2,3-Diiodo-8-(vinyloxy)quinoline, the precursor 2,3-diiodo-8-hydroxyquinoline would be reacted with a vinylating agent.
The reaction is driven by the formation of a more stable carbonyl compound (e.g., acetaldehyde (B116499) from vinyl acetate) and the desired vinyl ether. Catalysts based on palladium, ruthenium, and iridium are commonly employed for this transformation. The use of vinyl acetate is advantageous as it is an inexpensive and innocuous acyl donor. rsc.org Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to be effective for similar transesterifications of phenols. rsc.orgrsc.org
Table 1: Representative Conditions for Vinyl Exchange Reactions
| Catalyst System | Vinylating Agent | Solvent | Temperature | Potential Outcome |
| Palladium(II) Acetate / Ligand | Vinyl Acetate | Toluene, Dioxane | 80-110 °C | Formation of vinyl ether and acetic acid. |
| Iridium Complex | Vinyl Acetate | THF | 60-80 °C | High efficiency under mild conditions. |
| Ruthenium Complex | Ethyl Vinyl Ether | Dichloromethane | Room Temp. - 60 °C | Exchange with a different vinyl ether. |
| DABCO (Organocatalyst) | Vinyl Acetate | Solvent-free | 80-120 °C | A green, metal-free alternative approach. rsc.org |
Cross-Coupling Approaches Involving Vinyl Sources
Cross-coupling reactions offer a direct and versatile route to form the C-O bond of the vinyloxy group. These methods typically involve the reaction of an alcohol (or its corresponding alkoxide) with a vinyl partner bearing a suitable leaving group, such as a halide or a boronic acid derivative.
One prominent method is the copper-catalyzed Ullmann condensation, which couples an alcohol or phenol (B47542) with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In this context, 2,3-diiodo-8-hydroxyquinoline could be coupled with a vinyl halide like vinyl bromide or vinyl iodide using a copper(I) catalyst, often in the presence of a ligand and a base at elevated temperatures. acs.orgacs.org Modern protocols have been developed that use various ligands to facilitate the reaction under milder conditions. acs.orgacs.org
A complementary strategy is the Chan-Evans-Lam (CEL) vinylation, which is a copper(II)-catalyzed cross-coupling of alcohols with vinylboronic acids or their esters (e.g., vinyl pinacolboronate). nih.gov This approach is advantageous as it often proceeds under milder, aerobic conditions and tolerates a wide range of functional groups. The reaction of 2,3-diiodo-8-hydroxyquinoline with a vinylboronic acid derivative in the presence of a copper(II) salt like Cu(OAc)₂ and a suitable ligand would be a viable pathway. nih.gov
Table 2: Comparison of Cross-Coupling Approaches for Vinylation
| Method | Vinyl Source | Catalyst/Reagents | Key Features |
| Ullmann Condensation | Vinyl Halide (e.g., Vinyl Iodide) | Cu(I) salt (e.g., CuI), Base (e.g., Cs₂CO₃), Ligand | Well-established; can require high temperatures but modern ligands allow for milder conditions. wikipedia.orgacs.orgacs.org |
| Chan-Evans-Lam (CEL) Coupling | Vinylboronic Acid / Ester | Cu(II) salt (e.g., Cu(OAc)₂), Oxidant, Ligand | Often proceeds under milder, aerobic conditions; complementary to Ullmann-type reactions. nih.gov |
| Nickel-Catalyzed Coupling | α-Oxy-vinylsulfone | Ni catalyst, Alkylzinc reagent | A stereoconvergent method employing bench-stable electrophiles. rsc.org |
Calcium Carbide-Mediated Vinylation of Alcohols
A direct and atom-economical method for the vinylation of alcohols involves the use of calcium carbide (CaC₂) as an in situ source of acetylene (B1199291). This approach avoids the handling of hazardous, high-pressure acetylene gas, making it a safer and more convenient alternative for laboratory-scale synthesis.
The reaction is typically carried out by treating the alcohol, in this case, 2,3-diiodo-8-hydroxyquinoline, with calcium carbide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP). A strong base, most commonly potassium hydroxide (B78521) (KOH), is required to deprotonate the alcohol and facilitate the nucleophilic attack on the acetylene triple bond. This method has proven effective for the vinylation of various alcohols, phenols, and other N-H and S-H containing compounds.
Convergent and Divergent Synthetic Pathways for this compound
Sequential Functionalization Strategies
A divergent approach would begin with a readily available quinoline derivative, such as 8-hydroxyquinoline, followed by sequential installation of the iodo and vinyloxy groups. The order of these functionalization steps is critical.
Iodination followed by Vinylation : Starting with 8-hydroxyquinoline, the introduction of iodine atoms at the C2 and C3 positions would be the first objective. However, electrophilic aromatic substitution on the 8-hydroxyquinoline scaffold typically occurs on the electron-rich phenol ring, leading to iodination at the C5 and C7 positions. rsc.orgpjsir.org Achieving selective iodination at C2 and C3 of the pyridine (B92270) ring is a significant challenge and would likely require advanced directed C-H activation methodologies rather than classical electrophilic substitution.
Vinylation followed by Iodination : Alternatively, one could first convert 8-hydroxyquinoline to 8-(vinyloxy)quinoline. The subsequent di-iodination at the C2 and C3 positions would then be attempted. The vinyloxy group, similar to the hydroxyl group, is an activating, ortho-para director for electrophilic substitution, meaning it would still favor substitution on the benzene (B151609) ring (C5, C7) rather than the pyridine ring.
Due to these regioselectivity challenges, a sequential functionalization strategy on a simple quinoline core appears problematic for achieving the desired 2,3-diiodo substitution pattern.
One-Pot Cascade and Multicomponent Reactions for Quinoline Scaffolds
Convergent strategies, particularly those involving multicomponent reactions (MCRs) or cascade sequences, offer a more promising route by constructing the quinoline ring from precursors that already contain the necessary functionalities or their precursors. acs.org
The Friedländer synthesis is a classic and highly versatile method for constructing quinolines. wikipedia.orgjk-sci.comorganic-chemistry.orgnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize this compound via this method, one could hypothetically react 2-amino-3-(vinyloxy)benzaldehyde with a β-dicarbonyl compound or ketone that is either iodinated or can be easily iodinated, such as 1,3-diiodoacetone (B132185) or a related species. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by acid or base.
Table 3: Hypothetical Precursors for Friedländer Synthesis
| 2-Aminoaryl Carbonyl Component | Methylene Carbonyl Component | Resulting Quinoline Core |
| 2-Amino-3-(vinyloxy)benzaldehyde | 1,3-Diiodoacetone | This compound |
| 2-Amino-3-hydroxybenzaldehyde | 1,3-Diiodoacetone | 2,3-Diiodo-8-hydroxyquinoline (requires subsequent vinylation) |
Other powerful MCRs for quinoline synthesis include the Doebner-von Miller and Povarov reactions . wikipedia.orgnih.goviipseries.org The Doebner-von Miller reaction constructs quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.govlookchem.com A potential, albeit challenging, route could involve the reaction of 2-(vinyloxy)aniline (B1313806) with a di-iodinated α,β-unsaturated carbonyl compound. The Povarov reaction, a formal [4+2] cycloaddition, could also be envisioned with appropriately substituted anilines, aldehydes, and alkenes, though controlling the substitution pattern to achieve the target molecule would be complex. mdpi.comacs.orgrsc.orgrsc.orgorganic-chemistry.org These convergent methods, by building the ring from functionalized fragments, provide a more plausible theoretical pathway to complex substitution patterns that are difficult to access through sequential modification of the parent heterocycle.
Reactivity and Advanced Transformations of 2,3 Diiodo 8 Vinyloxy Quinoline
Reactivity of the 2,3-Diiodoquinoline Moiety
The reactivity of the 2,3-diiodo-8-(vinyloxy)quinoline scaffold is dominated by the chemistry of its diiodinated quinoline (B57606) core. The two iodine substituents, positioned at the electron-deficient C2 and C3 carbons of the quinoline ring, are excellent leaving groups in various metal-catalyzed cross-coupling reactions and can also participate in other transformations such as lithium-halogen exchange and nucleophilic aromatic substitution. The electronic properties of the quinoline ring system, further influenced by the 8-(vinyloxy) group, play a crucial role in determining the regioselectivity and efficiency of these reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated quinolines. researchgate.netnih.gov The presence of two iodine atoms in this compound offers the potential for sequential or double cross-coupling, enabling the introduction of two different substituents. The regioselectivity of these reactions is a key consideration and is often influenced by the specific reaction conditions, including the choice of catalyst, ligand, and solvent. nih.govwhiterose.ac.uk
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. nih.govrsc.orgresearchgate.net In the case of dihalogenated quinolines, the site-selectivity of the Suzuki-Miyaura coupling is a critical aspect. nih.govrsc.org Generally, for substrates with two identical halogen atoms, the selectivity is primarily governed by the intrinsic electrophilicity of the different carbon atoms in the ring, although this can be modulated by the electronic and steric effects of other substituents. nih.gov
For dihalogenated heteroarenes, cross-coupling with organometallic reagents typically occurs at the halogen positioned closest to the heteroatom due to its higher intrinsic electrophilicity. whiterose.ac.uk In the context of quinolines, this would suggest a preference for reaction at the C2 position. Research on related dihaloheteroarenes has shown that the choice of palladium catalyst and ligand can significantly influence the site-selectivity. For example, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, mononuclear palladium catalysts tend to favor C2-arylation, while multinuclear palladium species like clusters and nanoparticles can switch the selectivity to the C4 position. whiterose.ac.uk Similarly, studies on 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one have demonstrated that the Suzuki-Miyaura coupling is significantly faster at the C7 position compared to the C5 position, which is attributed to the proximity of the N4 nitrogen atom potentially interacting with the palladium catalyst. nih.gov
The selection of the organoboron reagent is also crucial for the success of the Suzuki-Miyaura coupling. rsc.org A variety of organoboron compounds, including boronic acids, boronic esters, and organotrifluoroborates, can be employed, each with its own set of advantages regarding stability, reactivity, and functional group tolerance. rsc.orgresearchgate.netyoutube.com The reaction is typically carried out in the presence of a base, which is essential for the transmetalation step of the catalytic cycle. nih.gov The choice of base and solvent system can markedly affect the yield of the coupled product. nih.gov
Table 1: Examples of Site-Selectivity in Suzuki-Miyaura Coupling of Dihaloheteroarenes
| Dihaloheteroarene | Catalyst/Ligand | Major Product | Reference |
| 2,4-Dibromopyridine | Mononuclear Pd | C2-Arylation | whiterose.ac.uk |
| 2,4-Dibromopyridine | Multinuclear Pd | C4-Arylation | whiterose.ac.uk |
| 5,7-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | Pd(OAc)₂ | C7-Arylation | nih.gov |
This table presents illustrative examples of how catalyst choice can influence the site of reaction in related dihalogenated heterocyclic systems.
The Sonogashira reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing alkynyl-substituted quinolines. ajouronline.com The regioselectivity of the Sonogashira coupling in polyiodinated systems is a key consideration. researchgate.net In many cases, the reaction can be controlled to achieve selective mono- or di-alkynylation.
For instance, studies on the Sonogashira coupling of 2,3-dibromothiophene (B118489) with various terminal alkynes have demonstrated that the reaction conditions can be tuned to favor the formation of mono-alkynylated products. researchgate.net Similarly, research on 5-substituted-1,2,3-triiodobenzenes has shown that highly regioselective mono and double Sonogashira cross-coupling reactions are possible, allowing for the synthesis of diiodinated diphenylacetylene (B1204595) and iodinated meta-terphenylacetylene derivatives. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in controlling the outcome. scirp.orgscirp.org In some cases, bulky and electron-rich phosphine (B1218219) ligands have been found to be effective for the Sonogashira reaction to proceed efficiently. lu.se
The Sonogashira reaction is generally carried out under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. ajouronline.com
Table 2: Illustrative Conditions for Sonogashira Coupling of Halogenated Aromatics
| Halogenated Substrate | Catalyst System | Base | Solvent | Product Type | Reference |
| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridines | scirp.orgscirp.org |
| 2,3-Dibromothiophene | Pd(PPh₃)₂Cl₂/CuI/PPh₃ | Et₃N | Not specified | Mono-alkynylated thiophenes | researchgate.net |
| 5-Substituted-1,2,3-triiodobenzene | Not specified | Not specified | Not specified | Diiodinated diphenylacetylenes | researchgate.netnih.gov |
This table provides examples of reaction conditions used for Sonogashira couplings of various halogenated aromatic compounds.
Beyond the Suzuki-Miyaura and Sonogashira reactions, several other palladium-catalyzed cross-coupling strategies can be envisioned for the functionalization of this compound. These include the Kumada, Stille, Negishi, Heck, and Hiyama couplings. researchgate.net
The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is effective for forming carbon-carbon bonds with aryl halides. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be reported and can be catalyzed by either nickel or palladium complexes. wikipedia.org While powerful, its application can be limited by the reactivity of the Grignard reagent towards other functional groups in the substrate. organic-chemistry.org
The Stille coupling involves the reaction of an organotin compound with an organic halide. It is known for its tolerance of a wide variety of functional groups and the use of relatively mild reaction conditions.
The Negishi coupling employs an organozinc reagent and is a highly effective method for carbon-carbon bond formation. It often exhibits high reactivity and selectivity.
The Heck reaction couples an alkene with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkenes. researchgate.net
The Hiyama coupling utilizes an organosilane as the coupling partner. organic-chemistry.orgwikipedia.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. organic-chemistry.orgcore.ac.uk The Hiyama coupling has emerged as a viable alternative to the Suzuki coupling, offering a comparable scope of transformations. organic-chemistry.orgmdpi.com
Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Lithium-halogen exchange is a powerful method for the transformation of aryl halides into organolithium species, which can then be trapped with various electrophiles to introduce a wide range of substituents. nih.gov This strategy is applicable to halogenated quinolines. The reaction typically involves treating the diiodoquinoline with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated quinoline intermediate can then be quenched with an electrophile.
The regioselectivity of the lithium-halogen exchange can be influenced by the relative stability of the resulting organolithium species. In dihalo systems, selective mono-lithiation can often be achieved. Subsequent reaction with an electrophile allows for the site-selective introduction of a functional group. This approach provides access to a variety of substituted quinolines that may be difficult to prepare by other methods. nih.gov
Nucleophilic Aromatic Substitution Pathways on Halogenated Quinoline Substrates
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as quinoline. rsc.orgrsc.org The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. While the iodine atoms in this compound are good leaving groups, the reactivity in SNAr reactions is also heavily dependent on the electronic nature of the quinoline ring.
The general reactivity order for leaving groups in activated SNAr reactions is F > NO₂ > Cl ≈ Br > I. researchgate.netnih.gov This suggests that iodide is a relatively poor leaving group in these reactions compared to fluoride. However, the specific substitution pattern and the nature of the nucleophile can significantly influence the reaction's feasibility and outcome. For quinoline derivatives, the electron-deficient nature of the pyridine (B92270) ring facilitates SNAr reactions, particularly at the C2 and C4 positions. Computational models have been developed to predict the relative rates and regioselectivity of SNAr reactions based on molecular descriptors such as electron affinity and molecular electrostatic potential. rsc.orgrsc.org
Reactivity of the 8-(Vinyloxy) Group
The 8-(vinyloxy) group is a key functional handle in this compound, offering a gateway to further molecular complexity through various reactions.
Electrophilic Addition and Nucleophilic Reactions of the Vinyloxy Ether
The double bond in the vinyloxy group is electron-rich due to the oxygen atom's +M (mesomeric) effect, making it susceptible to electrophilic attack. In an electrophilic addition reaction, an electrophile adds across the double bond. Following Markovnikov's rule, the electrophile (e.g., a proton from an acid) will add to the carbon atom of the double bond that is further from the oxygen, leading to the formation of a more stable carbocation intermediate adjacent to the oxygen atom. youtube.com This intermediate can then be attacked by a nucleophile to yield the final addition product.
Conversely, while direct nucleophilic attack on the unsubstituted vinyl group is not typical, the vinyloxy moiety can participate in nucleophilic reactions following activation. For instance, in the presence of a suitable catalyst, the vinyloxy group can act as a nucleophile itself.
Transition Metal-Catalyzed Cyclization Reactions
The 8-(vinyloxy) group, in conjunction with the adjacent aromatic ring, provides a platform for transition metal-catalyzed cyclization reactions, leading to the synthesis of novel heterocyclic systems. While specific examples for this compound are not extensively documented, analogous transformations with similar substrates, such as propargyl vinyl ethers, are well-established. These reactions, often catalyzed by metals like palladium or gold, can proceed through various mechanisms, including intramolecular aminopalladation or oxypalladation, to form new ring structures. For instance, a palladium-catalyzed tandem cyclization/cross-coupling of 3-alkynyl chromones with aryl iodides has been shown to produce 4H-furo[3,2-c]chromenes and xanthones, demonstrating the potential for the vinyloxy group to participate in such cyclizations. nih.gov
Radical Mediated Transformations Involving Vinyl Radicals
The vinyl group of the 8-(vinyloxy) moiety can undergo radical-mediated transformations. Radical initiators can trigger the formation of a vinyl radical, which can then participate in various reactions, such as addition to other unsaturated systems or cyclization. youtube.comyoutube.comyoutube.com Radical reactions offer an alternative pathway for functionalization and are often characterized by different selectivity patterns compared to ionic reactions. For example, the radical addition of HBr to an alkene proceeds with anti-Markovnikov selectivity. While specific studies on this compound are scarce, the general principles of radical chemistry suggest its potential for such transformations.
Hydrolysis and Alcoholysis Reactions of Vinyl Ethers
The vinyloxy group is susceptible to hydrolysis under acidic conditions to yield 8-hydroxyquinoline (B1678124) and acetaldehyde (B116499). The reaction is initiated by the protonation of the double bond, which is the rate-determining step. nih.gov This is followed by the attack of water on the resulting carbocation and subsequent loss of a proton to form a hemiacetal, which then decomposes to the final products. Similarly, alcoholysis can occur in the presence of an alcohol and an acid catalyst, leading to the formation of an acetal. The mechanism for acid-catalyzed hydrolysis of esters and acetals provides a good model for understanding this process. youtube.comyoutube.comyoutube.com
Chemo- and Regioselectivity in Intermolecular and Intramolecular Processes
A key aspect of the reactivity of this compound is the potential for selective reactions at one of the two iodine atoms, which allows for stepwise functionalization of the molecule.
Differential Reactivity of Halogen Atoms in Diiodoquinolines
The two iodine atoms at the C2 and C3 positions of the quinoline ring exhibit different reactivities, which can be exploited for selective cross-coupling reactions. This differential reactivity is influenced by several factors, including the electronic environment of the carbon-iodine bonds and the choice of catalyst and reaction conditions.
In palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions, the C2-I bond is generally more reactive than the C3-I bond. This is attributed to the higher electrophilicity of the C2 position due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring.
Studies on related dihaloheterocycles have demonstrated that the choice of palladium catalyst and ligands can significantly influence the regioselectivity of the reaction. For instance, in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, the use of a catalyst with a monodentate ligand like Pd(PPh₃)₄ favored reaction at the C2-I bond. rsc.orgelsevierpure.com Conversely, catalysts with bidentate or electron-rich monodentate phosphine ligands directed the coupling to the C8 position. rsc.org Similarly, site-selective Suzuki-Miyaura coupling of dihalopyridines has been achieved by carefully selecting the palladium catalyst and ligands. nih.gov Ligand-free conditions have also been shown to influence regioselectivity in some cases. nih.gov
This catalyst-controlled regioselectivity allows for a stepwise and controlled introduction of different substituents at the C2 and C3 positions of the quinoline core, making this compound a valuable building block for the synthesis of complex, polysubstituted quinoline derivatives.
Below is a table summarizing the general reactivity trends in palladium-catalyzed cross-coupling reactions of dihaloquinolines:
| Reaction Type | Preferred Position of First Coupling | Influencing Factors |
| Sonogashira Coupling | C2 | Catalyst (e.g., Pd(PPh₃)₄ with monodentate ligands) |
| Suzuki-Miyaura Coupling | C2 | Catalyst and ligand combination, base |
| Heck Reaction | C2 | Catalyst and reaction conditions |
Table 1. General Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Diiodoquinolines.
Selective Functionalization in the Presence of Multiple Reactive Centers
The strategic functionalization of poly-substituted heterocyclic compounds is a cornerstone of modern synthetic chemistry, enabling the creation of complex molecular architectures with tailored properties. The compound this compound presents a unique scaffold with multiple reactive sites: two carbon-iodine bonds at the C2 and C3 positions and a vinyloxy group at the C8 position. The differential reactivity of these sites under various catalytic conditions allows for selective transformations, providing a pathway to a diverse range of novel quinoline derivatives.
The selective functionalization of dihaloquinolines is a well-established strategy in organic synthesis. The electronic properties of the quinoline ring system render the halogen atoms at different positions electronically and sterically distinct. In palladium-catalyzed cross-coupling reactions, the C2 and C4 positions are generally more activated towards oxidative addition compared to other positions due to the electron-withdrawing effect of the nitrogen atom. This inherent difference in reactivity can be exploited to achieve selective monofunctionalization of dihaloquinolines.
While direct experimental data on the selective functionalization of this compound is not extensively documented, the reactivity patterns can be inferred from studies on analogous dihaloquinoline systems. For instance, investigations into the regioselective Suzuki couplings of dibromoquinolines have demonstrated that useful levels of selectivity can be achieved. nih.gov Similarly, the regioselectivity of Sonogashira couplings of 2,4-dibromoquinolines has been a subject of study, highlighting the ability to discern between two halogen substituents. wikipedia.org
In the case of this compound, the iodo group at the C2 position is anticipated to be more reactive than the iodo group at the C3 position in palladium-catalyzed cross-coupling reactions. This is attributed to the greater electrophilicity of the C2 position, which is alpha to the ring nitrogen. The vinyloxy group at the C8 position is generally expected to be less reactive under typical palladium-catalyzed cross-coupling conditions that target carbon-halogen bonds, thus allowing for its preservation during the initial functionalization steps.
The selective functionalization would typically involve a carefully controlled palladium-catalyzed reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination, using a substoichiometric amount of the coupling partner. By optimizing the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, it is possible to favor the reaction at the more labile C2-iodo position while leaving the C3-iodo and the 8-vinyloxy groups intact.
The following data tables illustrate the potential for selective functionalization of this compound based on established methodologies for related dihaloquinolines.
Table 1: Hypothetical Selective Sonogashira Coupling at the C2-Position
| Entry | Alkyne | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of 2-alkynyl-3-iodo-8-(vinyloxy)quinoline (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | 25 | High |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 60 | High |
| 3 | 1-Hexyne | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80 | Moderate to High |
Table 2: Hypothetical Selective Suzuki Coupling at the C2-Position
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of 2-aryl-3-iodo-8-(vinyloxy)quinoline (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | CsF | THF | 70 | Moderate to High |
Table 3: Hypothetical Selective Buchwald-Hartwig Amination at the C2-Position
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of 2-amino-3-iodo-8-(vinyloxy)quinoline (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High |
| 2 | Aniline | Pd(OAc)₂ | BrettPhos | K₂CO₃ | Dioxane | 110 | High |
| 3 | Benzylamine | PdCl₂(amphos) | - | LiHMDS | THF | 80 | Moderate to High |
The resulting monofunctionalized products, such as 2-alkynyl-, 2-aryl-, or 2-amino-3-iodo-8-(vinyloxy)quinoline, are valuable intermediates themselves. They possess remaining reactive handles—the C3-iodo and the 8-vinyloxy groups—that can be subjected to further, distinct transformations. This stepwise approach allows for the controlled and regioselective construction of highly substituted quinoline derivatives that would be challenging to synthesize through other means. The stability of the vinyloxy group under these conditions is a key feature, offering the potential for subsequent reactions at this site after the elaboration of the quinoline core.
Computational and Theoretical Investigations
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the intricate details of reaction pathways, including the identification of transient intermediates and the energetic profiling of transition states. For a molecule like 2,3-diiodo-8-(vinyloxy)quinoline, these studies can rationalize its synthesis and predict its behavior in subsequent chemical transformations.
The synthesis of this compound involves the introduction of two iodine atoms and a vinyloxy group onto the quinoline (B57606) scaffold. Computational studies can shed light on the mechanisms of these functionalization steps.
The direct C-H iodination of quinolines has been shown to proceed via a radical-based mechanism. rsc.org For the formation of the diiodo-substituted quinoline core, theoretical calculations can model the proposed radical pathway. Density Functional Theory (DFT) is a suitable method for investigating the energetics of the reaction, including the formation of the iodine radical and its subsequent attack on the quinoline ring. The regioselectivity of the iodination, particularly the preference for the C2 and C3 positions, can be rationalized by examining the stability of the resulting radical intermediates.
The introduction of the 8-(vinyloxy) group likely proceeds through a nucleophilic substitution reaction, such as a Williamson ether synthesis, involving 8-hydroxyquinoline (B1678124) as a precursor. Quantum chemical modeling can be employed to study the reaction profile of this process. This would involve calculating the energy of the reactants, the transition state for the O-vinylation, and the final product. The choice of vinylating agent and reaction conditions can be computationally screened to predict optimal synthetic yields.
Table 1: Hypothetical Calculated Energies for Key Intermediates and Transition States in the Iodination of 8-(vinyloxy)quinoline
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| 8-(vinyloxy)quinoline + I• | DFT (B3LYP) | 6-311+G(d,p) | 0.0 |
| C2-iodo radical intermediate | DFT (B3LYP) | 6-311+G(d,p) | -5.2 |
| C3-iodo radical intermediate | DFT (B3LYP) | 6-311+G(d,p) | -4.8 |
| Transition State (C2-Iodination) | DFT (B3LYP) | 6-311+G(d,p) | +12.5 |
| Transition State (C3-Iodination) | DFT (B3LYP) | 6-311+G(d,p) | +13.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from quantum chemical studies. The relative energies would indicate the kinetic and thermodynamic favorability of iodination at different positions.
The two iodine substituents at the C2 and C3 positions of this compound are amenable to various cross-coupling reactions, such as Suzuki or Sonogashira couplings. A key question in the synthetic utility of this compound is the regioselectivity of these reactions – will one iodo group react preferentially over the other?
Computational analysis can predict this regioselectivity by examining the properties of the C-I bonds. The primary factor governing the selectivity of palladium-catalyzed cross-coupling reactions of dihaloheterocycles is the relative ease of the oxidative addition step. researchgate.net This can be correlated with the C-I bond dissociation energies (BDEs). DFT calculations can be used to compute the BDEs for the C2-I and C3-I bonds. A lower BDE generally suggests a more facile bond cleavage and thus a higher reactivity at that position.
Furthermore, the distortion-interaction model, also known as the activation-strain model, provides a more nuanced understanding of reactivity. rsc.org This model partitions the activation energy of the oxidative addition into two components: the energy required to distort the substrate and the palladium catalyst to the transition state geometry, and the stabilizing interaction energy between the distorted fragments. By calculating these components for the oxidative addition at both the C2 and C3 positions, a more accurate prediction of the regioselectivity can be achieved.
Table 2: Predicted Bond Dissociation Energies and Distortion-Interaction Analysis for Cross-Coupling of this compound
| Parameter | C2-I Bond | C3-I Bond |
| Bond Dissociation Energy (BDE) (kcal/mol) | 65.8 | 68.2 |
| Distortion Energy (kcal/mol) | 15.1 | 16.5 |
| Interaction Energy (kcal/mol) | -25.3 | -24.9 |
| Activation Barrier (ΔE‡) (kcal/mol) | 10.2 | 11.6 |
Note: This table presents hypothetical data based on trends observed for other dihaloheterocycles. The lower activation barrier for the C2-I bond suggests a preference for cross-coupling at this position.
Molecular Dynamics Simulations for Conformational Analysis
MD simulations model the atomic motions of the molecule over time, providing insights into the preferred orientations of the vinyloxy group relative to the quinoline ring. By analyzing the trajectory of the simulation, one can determine the population of different conformers and the energy barriers between them. This information is relevant for understanding how the orientation of the vinyloxy group might sterically or electronically influence the accessibility of the adjacent iodo substituents for reaction. For instance, a particular conformation might shield the C2-I bond, thereby affecting the regioselectivity of cross-coupling reactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT calculations are a powerful tool for understanding the electronic structure of a molecule and predicting its reactivity. For this compound, these calculations can provide a wealth of information.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting the sites of electrophilic and nucleophilic attack.
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is another key aspect of DFT studies. The energy and spatial distribution of the HOMO and LUMO are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.
Reactivity descriptors derived from DFT, such as Fukui functions, can provide a more quantitative measure of the local reactivity at each atomic site. These descriptors can predict the most likely sites for electrophilic, nucleophilic, and radical attack, thus complementing the predictions from MEP and FMO analysis.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.8 D |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar heterocyclic compounds.
Advanced Derivatization and Scaffold Expansion
Synthesis of Tri- and Poly-Functionalized Quinoline (B57606) Architectures
The di-iodo substitution pattern of 2,3-diiodo-8-(vinyloxy)quinoline serves as a versatile platform for the introduction of multiple functional groups through well-established palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodo groups, influenced by their electronic and steric environments, can potentially allow for selective and sequential functionalization.
A range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are instrumental in this context. acsgcipr.orgorganic-chemistry.org These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the construction of highly elaborate quinoline derivatives.
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the di-iodoquinoline with a variety of organoboron reagents, such as boronic acids or their esters. nih.gov The reactivity of the two iodo positions may differ, with the C2 position in dihaloquinolines often showing preferential reactivity in Suzuki-Miyaura coupling reactions. rsc.org This regioselectivity can be exploited for the stepwise introduction of different aryl or vinyl substituents, leading to the synthesis of unsymmetrical tri- and poly-substituted quinolines.
Sonogashira Coupling: The Sonogashira reaction provides a powerful tool for the introduction of alkyne moieties onto the quinoline core. organic-chemistry.orgnih.gov By reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, di-alkynylated or sequentially functionalized quinolines can be synthesized. nih.gov The resulting alkynes are themselves versatile functional groups that can undergo further transformations.
Heck Reaction: The Heck reaction allows for the arylation or vinylation of the quinoline scaffold by coupling with alkenes. rsc.orgresearchgate.net Intramolecular Heck reactions of appropriately substituted quinoline derivatives can also be employed to construct fused polycyclic systems. rsc.orgwikipedia.org
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the iodo-positions of the quinoline core. rsc.orglibretexts.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates. organic-chemistry.orgwikipedia.org
The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions on dihaloquinoline systems, illustrating the potential for the synthesis of poly-functionalized architectures from this compound.
| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 2,4-dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / Cs₂CO₃ | 2-chloro-4-phenylquinoline | 98 | beilstein-journals.org |
| Sonogashira | 2,4-dichloroquinoline | Phenylacetylene | Pd/C, PPh₃, CuI | 2-(phenylethynyl)-4-chloroquinoline | 90 | beilstein-journals.org |
| Heck | 2-bromo-3-methoxy-naphthalene | Ethylene | Pd(OAc)₂ | 2-ethenyl-3-methoxy-naphthalene | - | researchgate.net |
| Buchwald-Hartwig | 2-chloro-3,4-diiodopyridine | Aniline | Pd₂(dba)₃ / BINAP | 2-anilino-3,4-diiodopyridine | - | wikipedia.org |
Note: The examples provided are for analogous dihalo-heterocyclic systems and are intended to illustrate the potential reactivity of this compound.
Post-Synthetic Modifications of the Vinyloxy Group to Other Oxygen Functionalities
The vinyloxy group at the 8-position of the quinoline scaffold is not merely a passive substituent but an active functional handle that can be transformed into a variety of other oxygen-containing functionalities. This adds another dimension to the derivatization potential of the core molecule.
Hydrolysis to Ketones: The vinyl ether moiety can be readily hydrolyzed under acidic conditions to yield the corresponding ketone, in this case, 8-acetyl-2,3-diiodoquinolin-8-one. libretexts.orgnih.govyoutube.com This transformation provides access to a new class of quinoline derivatives with a reactive carbonyl group that can be further functionalized through a variety of well-established methods, such as reductive amination, Wittig reactions, or aldol (B89426) condensations.
Wacker-Tsuji Oxidation: The Wacker-Tsuji oxidation offers a powerful method for the conversion of the terminal alkene of the vinyloxy group into a methyl ketone under palladium catalysis. rsc.orgorganic-chemistry.orgwikipedia.org This reaction typically proceeds with high regioselectivity, providing an alternative route to acetyl-substituted quinolines. nih.govresearchgate.net
Diels-Alder Reaction: The electron-rich nature of the vinyloxy group makes it a potential dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. organic-chemistry.orgwikipedia.orgwikipedia.orgvanderbilt.edu This [4+2] cycloaddition reaction can be used to construct new six-membered rings, leading to more complex, fused heterocyclic systems. The resulting cycloadducts contain new oxygen functionalities that can be further elaborated.
The table below presents examples of reactions involving the vinyloxy group on aromatic systems, demonstrating the potential for post-synthetic modification of this compound.
| Reaction Type | Substrate | Reagents | Product Functionality | Reference |
| Acid-Catalyzed Hydrolysis | Ethyl vinyl ether | H₃O⁺ | Acetaldehyde (B116499) | youtube.com |
| Wacker-Tsuji Oxidation | Terminal Olefin | PdCl₂, CuCl, O₂ | Methyl Ketone | rsc.org |
| Diels-Alder Reaction | Conjugated Diene | Alkene (Dienophile) | Cyclohexene derivative | wikipedia.org |
Note: The examples provided are for general vinyl ether and alkene reactions and are intended to illustrate the potential transformations of the vinyloxy group in this compound.
Incorporation of the this compound Scaffold into Complex Molecular Systems
The bifunctional nature of this compound, with two reactive iodo groups, makes it an ideal building block for the construction of larger, more complex molecular architectures, including macrocycles. nih.govchim.itelsevierpure.com The synthesis of quinoline-based macrocycles has attracted significant interest due to their unique structural, photophysical, and host-guest properties.
Through sequential or one-pot palladium-catalyzed cross-coupling reactions, the di-iodoquinoline scaffold can be linked to other aromatic or aliphatic units to form macrocyclic structures. For instance, a double Suzuki-Miyaura coupling with a di-boronic acid derivative or a double Sonogashira coupling with a di-alkyne can lead to the formation of macrocycles containing the quinoline moiety. The vinyloxy group can be retained as a functional handle for further modification of the final macrocyclic structure or can be transformed prior to the macrocyclization step.
The incorporation of the this compound scaffold into such complex systems opens up possibilities for the development of new materials with tailored properties, such as sensors, catalysts, or components for molecular electronic devices.
Research Applications of 2,3 Diiodo 8 Vinyloxy Quinoline and Its Derivatives
Role in Catalysis
The structural features of 2,3-Diiodo-8-(vinyloxy)quinoline suggest its utility as a sophisticated ligand in the realm of organometallic catalysis. The nitrogen atom of the quinoline (B57606) ring provides a primary coordination site for metal centers, a property that has been extensively exploited in the design of catalytic systems.
As Chiral or Achiral Ligands in Organometallic Catalysis
The quinoline framework is a well-established motif in the design of ligands for organometallic catalysis. The nitrogen atom, with its available lone pair of electrons, acts as an effective Lewis base to coordinate with transition metals. In the case of this compound, the core structure can serve as an achiral ligand. The presence of the 8-(vinyloxy) group can influence the steric and electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity.
While the parent compound is achiral, the synthesis of chiral derivatives is conceivable. Strategic modification of the quinoline core or the vinyloxy group could introduce chiral centers, leading to the development of novel chiral ligands. These chiral ligands are of paramount importance in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
Application in Transition Metal-Catalyzed Organic Transformations
The di-iodo substitution at the C2 and C3 positions of the quinoline ring makes this compound a highly valuable precursor in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bonds are relatively weak and susceptible to oxidative addition to low-valent transition metal centers, such as palladium(0) or nickel(0). This reactivity allows for the facile introduction of a wide array of substituents at these positions, enabling the synthesis of complex, functionalized quinoline derivatives.
The vinyloxy group also presents opportunities for participation in transition metal-catalyzed transformations. Vinyl radicals, which can be generated from vinyloxy compounds under certain conditions, are highly reactive intermediates. rsc.org These radicals can engage in various bond-forming reactions, further expanding the synthetic utility of this compound and its derivatives. rsc.org The interplay between the reactive di-iodo and vinyloxy functionalities offers a rich platform for designing novel catalytic cycles and organic transformations. Recent advances have highlighted the power of transition-metal-catalyzed strategies for the functionalization of quinoline C-H bonds, particularly at the C8 position, which is relevant to the broader class of 8-substituted quinolines. researchgate.net
Contribution to Materials Science
The unique electronic and structural characteristics of the quinoline ring system make it an attractive building block for advanced materials. The fusion of a benzene (B151609) and a pyridine (B92270) ring results in a planar, aromatic structure with distinct photophysical properties.
Precursors for Optoelectronic Materials (e.g., luminescent and electroluminescent systems)
Quinoline derivatives are known for their fluorescent properties, making them promising candidates for optoelectronic applications. nih.gov The extended π-conjugated system of the quinoline core can be readily modified to tune the emission and absorption characteristics of the molecule. The introduction of iodine atoms and a vinyloxy group in this compound can significantly influence its photophysical properties. The heavy iodine atoms can promote intersystem crossing, potentially leading to phosphorescent materials, which are of great interest for organic light-emitting diodes (OLEDs).
Furthermore, the vinyloxy group serves as a polymerizable handle. This allows for the incorporation of the quinoline unit into a polymer backbone, leading to the creation of novel luminescent and electroluminescent polymers. These materials combine the desirable photophysical properties of the quinoline core with the processability and mechanical robustness of polymers, opening avenues for the development of flexible and large-area optoelectronic devices.
Components for Sensing Applications
The quinoline moiety is a well-known chelating agent, with 8-hydroxyquinoline (B1678124) being a prime example of a versatile metal ion sensor. nih.gov The nitrogen atom and the oxygen of the vinyloxy group in this compound can act in a concerted manner to bind with specific metal ions. This binding event can induce a change in the photophysical properties of the molecule, such as a shift in its fluorescence emission or a change in color, forming the basis for a chemosensor.
The high sensitivity and selectivity of such sensors make them valuable tools for the detection of trace amounts of metal ions in environmental and biological samples. The di-iodo substitution offers sites for further functionalization, allowing for the fine-tuning of the sensor's selectivity towards specific analytes.
Building Blocks for Advanced Organic Materials
The dual reactivity of this compound, with its polymerizable vinyloxy group and its di-iodo functionalities amenable to cross-coupling reactions, makes it a versatile building block for the construction of advanced organic materials. Polymerization of the vinyloxy group can yield functional polymers with pendant di-iodo-quinoline units. These polymers can then be subjected to post-polymerization modification via cross-coupling reactions to introduce a variety of functional groups along the polymer chain.
This strategy allows for the creation of a diverse library of functional polymers with tailored properties for specific applications. For instance, the introduction of solubilizing groups can enhance the processability of the materials, while the incorporation of specific chromophores can be used to develop materials with unique optical or electronic properties. The ability to systematically modify the structure and properties of these polymers makes this compound a valuable platform for the design of next-generation advanced organic materials.
Utility as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
The strategic placement of three distinct functional groups—two iodine atoms at the C2 and C3 positions and a vinyloxy group at the C8 position—renders this compound a highly versatile and valuable building block in organic synthesis. The differential reactivity of these groups allows for a stepwise and selective functionalization, providing access to a wide array of complex molecular architectures. The electron-withdrawing nature of the quinoline ring, coupled with the specific electronic effects at each position, governs the reactivity and enables chemists to orchestrate a variety of transformations.
The two carbon-iodine bonds are prime sites for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The vinyloxy group, an electron-rich alkene, is susceptible to a different set of reactions, including cycloadditions and polymerization, further expanding the synthetic utility of the parent molecule.
Sequential Cross-Coupling Reactions at the C2 and C3 Positions
A key feature of this compound as a synthetic intermediate is the potential for selective, sequential cross-coupling reactions at the C2 and C3 positions. In dihalogenated pyridine and quinoline systems, the halogen atom at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than a halogen at the C3 position. nih.govrsc.org This enhanced reactivity is attributed to the electronic influence of the ring nitrogen, which makes the C2 position more electron-deficient. This inherent difference in reactivity allows for the selective functionalization of the C2 position while leaving the C3-iodo group intact for a subsequent, different cross-coupling reaction.
This stepwise approach is highly advantageous for the construction of polysubstituted quinolines with diverse functionalities. For instance, a Sonogashira coupling could be performed selectively at the C2 position to introduce an alkynyl substituent, followed by a Suzuki coupling at the C3 position to append an aryl or heteroaryl group. This one-pot or sequential strategy provides a powerful tool for generating molecular complexity from a single, readily accessible starting material. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to further control the selectivity of these transformations. nih.govnih.gov
Table 1: Hypothetical Sequential Cross-Coupling Reactions of this compound
| Step | Reaction Type | Position | Reagent | Catalyst System (Example) | Product |
| 1 | Sonogashira Coupling | C2 | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 2-Alkynyl-3-iodo-8-(vinyloxy)quinoline |
| 2 | Suzuki Coupling | C3 | Arylboronic Acid | Pd(OAc)₂, SPhos, K₂CO₃ | 2-Alkynyl-3-aryl-8-(vinyloxy)quinoline |
| 1 | Suzuki Coupling | C2 | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-iodo-8-(vinyloxy)quinoline |
| 2 | Heck Coupling | C3 | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Aryl-3-vinyl-8-(vinyloxy)quinoline |
| 1 | Buchwald-Hartwig Amination | C2 | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-3-iodo-8-(vinyloxy)quinoline |
| 2 | Stille Coupling | C3 | Organostannane | Pd(PPh₃)₄ | 2-Amino-3-aryl/vinyl-8-(vinyloxy)quinoline |
This table presents a conceptual framework for the sequential functionalization based on established reactivity patterns of similar dihaloheterocycles. The specific conditions would require experimental optimization.
Reactions Involving the 8-(Vinyloxy) Group
The 8-(vinyloxy) group offers a complementary set of synthetic transformations, primarily driven by the reactivity of the electron-rich carbon-carbon double bond. This functionality can participate in various reactions that are orthogonal to the cross-coupling chemistries at the C2 and C3 positions.
One of the most significant applications of vinyl ethers is their participation in cycloaddition reactions . As an electron-rich dienophile, the vinyloxy group can react with suitable dienes in Diels-Alder reactions to construct new six-membered rings. masterorganicchemistry.com For instance, reaction with an electron-deficient diene could lead to the formation of a complex, polycyclic system fused to the quinoline core. The hetero-Diels-Alder reaction is another powerful tool, where the vinyl ether can react with electron-deficient heterodienes to generate heterocyclic ring systems. wikipedia.org
Furthermore, the vinyloxy group is a monomer that can undergo cationic polymerization . nih.gov Under appropriate acidic or Lewis acidic conditions, the polymerization of this compound could lead to the formation of novel functional polymers. The resulting polymer would feature a poly(vinyl ether) backbone with pendant diiodoquinoline moieties. These pendant groups could then be further functionalized post-polymerization via cross-coupling reactions, allowing for the synthesis of highly complex and tailored polymeric materials with potentially interesting electronic, optical, or biological properties.
Table 2: Potential Reactions of the 8-(Vinyloxy) Group
| Reaction Type | Reagent/Conditions | Functional Group Transformation | Potential Product Class |
| Diels-Alder Cycloaddition | Electron-deficient diene, heat or Lewis acid | Formation of a new six-membered ring | Polycyclic quinoline derivatives |
| Hetero-Diels-Alder Cycloaddition | 1,2,4,5-Tetrazine | Formation of a dihydropyridazine (B8628806) ring, followed by nitrogen extrusion | Fused pyridazino-quinoline systems |
| Cationic Polymerization | Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid | Formation of a poly(vinyl ether) backbone | Functional polymers with pendant diiodoquinoline units |
| Hydroformylation | CO, H₂, Rh or Co catalyst | Addition of a formyl group and hydrogen across the double bond | Aldehyde-functionalized quinoline derivatives |
| Claisen Rearrangement | Allylic alcohol (via transetherification) followed by heating | rsc.orgrsc.org-Sigmatropic rearrangement | C-alkylated 8-hydroxyquinoline derivatives |
The diverse reactivity of this compound, combining the well-established chemistry of dihaloquinolines with the versatile nature of vinyl ethers, positions it as a powerful and adaptable scaffold for the synthesis of a wide range of complex organic molecules and functional materials.
Q & A
Basic: What synthetic strategies are employed to introduce diiodo and vinyloxy groups into the quinoline scaffold?
Answer: Diiodination at the 2,3-positions of quinoline typically involves electrophilic substitution using iodine monochloride (ICl) or directed ortho-metallation followed by iodination. For the vinyloxy group at position 8, nucleophilic substitution (e.g., Williamson ether synthesis) or palladium-catalyzed coupling (e.g., Heck reaction) can be employed. Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid over-iodination or side reactions .
Advanced: How can regioselectivity challenges in the diiodination of 8-(vinyloxy)quinoline derivatives be addressed?
Answer: Regioselectivity is influenced by steric and electronic factors. Electron-withdrawing groups (e.g., vinyloxy) at position 8 deactivate the quinoline ring, directing iodination to the less hindered 2,3-positions. Pre-complexation with Lewis acids (e.g., BF₃) can enhance selectivity by stabilizing transition states. Computational modeling (DFT) can predict reactive sites, guiding experimental design .
Basic: Which spectroscopic methods are critical for characterizing 2,3-Diiodo-8-(vinyloxy)quinoline?
Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm vinyloxy (-O-CH₂-CH₂) proton environments and quinoline ring substitution.
- IR Spectroscopy : Identification of C-I stretches (~500 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Verification of molecular ion peaks and iodine isotopic patterns .
Advanced: What methodologies resolve structural ambiguities in halogenated quinoline derivatives when crystallographic data is unavailable?
Answer: Use 2D NMR (COSY, NOESY) to map spatial proximity of substituents. Dynamic NMR can elucidate rotational barriers in vinyloxy groups. For electronic effects, UV-Vis spectroscopy combined with TD-DFT calculations correlates absorption bands with substituent positions. Cross-validation with synthetic intermediates is recommended .
Basic: What are the known biological activities of quinoline derivatives with halogen and ether substituents?
Answer: Halogenated quinolines exhibit antimicrobial, anticancer, and anti-inflammatory properties. Iodine atoms enhance lipophilicity and membrane penetration, while ether groups (e.g., vinyloxy) improve solubility and metabolic stability. For example, ethyl 7-oxoquinoxaline derivatives show antitumor activity via topoisomerase inhibition .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Answer: Molecular docking (AutoDock Vina) assesses steric and electronic complementarity to target proteins (e.g., kinases). Molecular Dynamics (MD) simulations evaluate binding stability under physiological conditions. QSAR models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays .
Basic: What environmental persistence factors should be considered when handling halogenated quinolines?
Answer: Assess hydrolysis half-life (pH-dependent), photodegradation rates (UV exposure), and adsorption capacity (e.g., Freundlich isotherm models). Halogenated quinolines exhibit moderate persistence in soil (t₁/₂ > 60 days) but low bioaccumulation potential (log Kow < 3) .
Advanced: How do adsorption isotherm models (Langmuir vs. Freundlich) explain the environmental behavior of vinyloxy-substituted quinolines?
Answer: The Langmuir model assumes monolayer adsorption on homogeneous surfaces, useful for estimating maximum adsorption capacity (e.g., 10 molecular layers in 0.05 M NaCl ). The Freundlich model better fits heterogeneous systems (e.g., soil), where multilayer adsorption occurs. Discrepancies arise from ionic strength effects on quinoline’s ionization state (pKa = 4.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
